1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzoyl)piperazine

Description

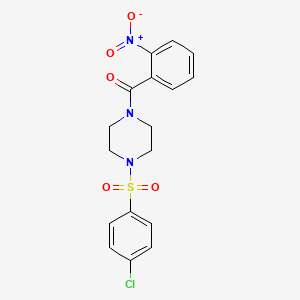

1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzoyl)piperazine is a synthetic organic compound featuring a piperazine core substituted with a 4-chlorobenzenesulfonyl group and a 2-nitrobenzoyl group.

- Molecular formula: Likely C₁₇H₁₄ClN₃O₅S (inferred from similar compounds in and ).

- Molecular weight: Estimated ~415.8 g/mol.

Piperazine derivatives are widely studied for pharmacological applications due to their ability to interact with biological targets such as neurotransmitter receptors and enzymes. The combination of sulfonyl and nitro substituents in this compound may offer unique pharmacokinetic properties, including improved solubility and target specificity compared to simpler analogs .

Properties

IUPAC Name |

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O5S/c18-13-5-7-14(8-6-13)27(25,26)20-11-9-19(10-12-20)17(22)15-3-1-2-4-16(15)21(23)24/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNZMFVEFYDOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzoyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

Sulfonylation: The attachment of a sulfonyl group to a chlorobenzene derivative.

Piperazine Ring Formation: The final step involves the formation of the piperazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzoyl)piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biochemical probes.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro and sulfonyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzoyl)piperazine and related piperazine derivatives:

| Compound Name | Key Structural Features | Biological Activities | Unique Properties |

|---|---|---|---|

| This compound | 4-Chlorobenzenesulfonyl, 2-nitrobenzoyl substituents on piperazine | Likely antimicrobial, CNS modulation (inferred from nitro and sulfonyl groups) | Enhanced polarity from sulfonyl group; dual electron-withdrawing substituents |

| 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine () | Dual nitro groups, chloro substitution on phenyl ring | Antimicrobial, antitumor activity (demonstrated in structural analogs) | High reactivity due to dual nitro groups; potential for DNA intercalation |

| 1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine () | Benzyl and methyl-nitrobenzoyl substituents | Antiviral, enzyme inhibition (e.g., RNA polymerase) | Methyl group improves lipophilicity; benzyl group enhances CNS penetration |

| 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-triazol-propan-1-one () | 4-Chlorobenzenesulfonyl, triazole substituents | Antifungal, kinase inhibition (studied in triazole derivatives) | Triazole moiety introduces heterocyclic diversity; sulfonyl group stabilizes binding |

| 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine () | 3-Chlorophenyl, 4-methylphenylsulfonyl groups | Anticonvulsant activity (demonstrated in pharmacological studies) | Methyl group reduces toxicity; sulfonyl group enhances metabolic stability |

Key Comparative Insights:

Substituent Effects on Bioactivity: The 4-chlorobenzenesulfonyl group in the target compound likely improves water solubility compared to non-sulfonated analogs (e.g., benzyl or nitrobenzoyl derivatives) . Nitro groups in positions 2 (target compound) versus 3 or 4 (other analogs) may alter binding affinities to enzymes like nitroreductases, influencing cytotoxicity or antimicrobial effects .

Synthetic Complexity :

- Introducing the sulfonyl group typically requires reaction with sulfonyl chlorides under basic conditions, as seen in , whereas nitro groups are added via nitration or coupling reactions .

Pharmacokinetic Profiles :

- Compounds with methyl or methoxy groups (e.g., and ) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas sulfonyl-containing derivatives may have reduced CNS activity but better renal clearance .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzoyl)piperazine is a chemical compound with potential biological activities, particularly concerning its cytotoxic effects on various cancer cell lines. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

- Chemical Formula : C17H16ClN3O5S

- Molecular Weight : 409.8 g/mol

- CAS Number : [not provided in the search results]

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action involves inhibiting cell proliferation and inducing apoptosis in cancer cells.

Cytotoxicity Studies

A study conducted on a series of piperazine derivatives, including this compound, demonstrated notable cytotoxic effects against several cancer cell lines:

- Cancer Cell Lines Tested :

- Liver: HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B

- Breast: MCF7, BT20, T47D, CAMA-1

- Colon: HCT-116

- Gastric: KATO-3

- Endometrial: MFE-296

The results indicated that all tested compounds showed significant growth inhibitory activity on these cell lines, suggesting that the piperazine derivatives could serve as potential anticancer agents .

Study on Cytotoxic Effects

In a detailed investigation published in 2012, researchers synthesized various piperazine derivatives and evaluated their cytotoxicity. The study revealed that the compound exhibited time-dependent cytotoxicity, indicating its long-term stability and effectiveness against cancer cells. The analysis included:

- IC50 Values : The concentration required to inhibit cell growth by 50% was calculated for each cell line.

- Mechanism of Action : The study suggested that the compound induces apoptosis through mitochondrial pathways and affects cell cycle progression.

Comparative Analysis Table

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HUH7 | XX | Apoptosis induction |

| MCF7 | YY | Cell cycle arrest |

| HCT-116 | ZZ | Mitochondrial dysfunction |

| KATO-3 | AA | Caspase activation |

(Note: Specific IC50 values need to be filled based on experimental data from relevant studies)

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzoyl)piperazine?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:

- Step 1 : Reacting 4-chlorobenzenesulfonyl chloride with piperazine under alkaline conditions to form the sulfonamide intermediate.

- Step 2 : Introducing the 2-nitrobenzoyl group via acylation using 2-nitrobenzoyl chloride in a solvent like dichloromethane (DCM) or toluene, with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization with diethyl ether is employed to isolate the final product. Yield optimization requires precise control of reaction temperature (20–40°C) and stoichiometric ratios .

Basic: How is structural characterization of this compound performed?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.3–8.1 ppm for nitro and chlorobenzene groups) and piperazine backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 435.3 for CHClNOS) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects and binding interactions .

Basic: What in vitro assays are used for initial biological activity screening?

Common assays include:

- Enzyme Inhibition : Testing against targets like CDC25B phosphatase (cell cycle regulation) using fluorometric substrates. IC values are calculated to assess potency .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) quantify affinity (K) in competitive binding studies .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects at 10–100 µM concentrations .

Advanced: How do structural modifications influence its structure-activity relationship (SAR)?

- Sulfonyl Group Replacement : Substituting 4-chlorobenzenesulfonyl with methylsulfanyl (e.g., ) reduces polarity, enhancing blood-brain barrier penetration but decreasing solubility.

- Nitro Position : The 2-nitrobenzoyl group’s ortho-substitution creates steric hindrance, which may reduce off-target binding compared to para-substituted analogs .

- Piperazine Core Flexibility : N-methylation of the piperazine ring alters conformational flexibility, impacting receptor selectivity .

Advanced: What metabolic pathways are predicted for this compound?

- Phase I Metabolism : Rat liver microsomes oxidize the piperazine ring (e.g., hydroxylation at C3/C5) and reduce the nitro group to an amine. LC-MS/MS identifies metabolites like sulfone derivatives and dechlorinated intermediates .

- Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites increases excretion. Stability studies in hepatocyte models (e.g., HepG2) assess metabolic half-life .

Advanced: How are receptor binding mechanisms studied computationally?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in serotonin (5-HT) or sigma-1 receptors. The nitro group’s electrostatic potential and sulfonyl oxygen hydrogen bonds are critical for affinity .

- MD Simulations : GROMACS simulations (100 ns) analyze ligand-receptor complex stability, focusing on piperazine ring dynamics and solvent accessibility .

Advanced: How can researchers resolve contradictions in reported biological activity data?

- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) that may alter IC values .

- Batch Purity Analysis : HPLC (≥95% purity) ensures impurities (e.g., unreacted sulfonyl chloride) do not skew results .

- Species-Specific Variability : Compare receptor isoform expression (e.g., human vs. rat 5-HT) using qPCR or Western blot .

Advanced: What strategies optimize bioavailability for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.